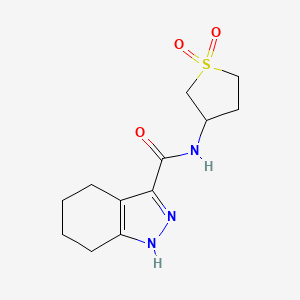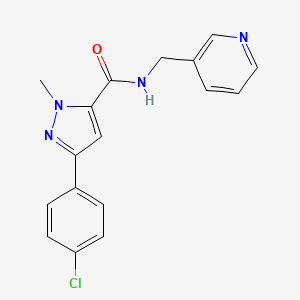![molecular formula C19H17ClN4O B14954010 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B14954010.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indole and indazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both indole and indazole moieties in the structure makes this compound particularly interesting for medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Indazole Moiety: The indazole ring can be synthesized through the reaction of o-phenylenediamine with a carboxylic acid derivative, such as an ester or an acid chloride.
Coupling of Indole and Indazole Moieties: The final step involves coupling the indole and indazole moieties through a suitable linker, such as an ethyl chain, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide has been studied for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide: Similar structure but lacks the chloro substituent on the indole ring.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide: Similar structure but with a bromo substituent instead of chloro.
Uniqueness
The presence of the chloro substituent on the indole ring in N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide can influence its biological activity and chemical reactivity, making it unique compared to other similar compounds. This substituent can enhance the compound’s binding affinity to certain targets and improve its overall pharmacokinetic properties .
Propriétés
Formule moléculaire |
C19H17ClN4O |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
N-[2-(6-chloroindol-1-yl)ethyl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O/c1-23-16-5-3-2-4-15(16)18(22-23)19(25)21-9-11-24-10-8-13-6-7-14(20)12-17(13)24/h2-8,10,12H,9,11H2,1H3,(H,21,25) |
Clé InChI |
ZAXHWCZOTVGHFI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14953931.png)
![[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14953945.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14953951.png)
![2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone](/img/structure/B14953955.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate](/img/structure/B14953956.png)
![methyl 8-methyl-6-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14953960.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(propan-2-yloxy)benzyl]propanamide](/img/structure/B14953962.png)
![2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B14953967.png)

![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953983.png)

![3-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B14954004.png)

![Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate](/img/structure/B14954013.png)
